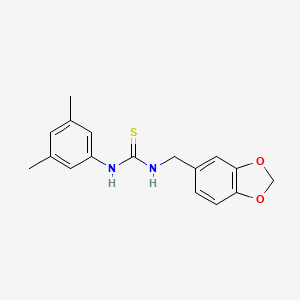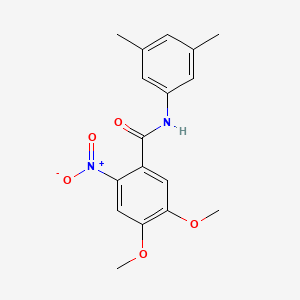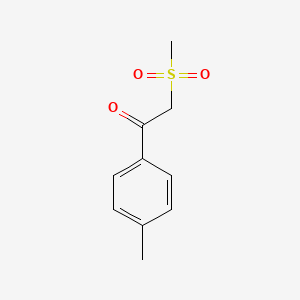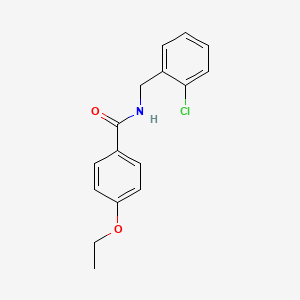
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is a chemical compound that belongs to the class of flavones. It is synthesized through a multi-step process and has been the subject of scientific research due to its potential applications in various fields.
Wirkmechanismus
The mechanism of action of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate is not fully understood. However, studies have suggested that the compound may exert its antioxidant, anti-inflammatory, and anticancer effects through various mechanisms. It has been shown to scavenge free radicals and inhibit lipid peroxidation, which may contribute to its antioxidant activity. Additionally, this compound has been found to inhibit the expression of pro-inflammatory cytokines and enzymes, which may underlie its anti-inflammatory effects. Finally, the compound has been shown to induce apoptosis and inhibit cell proliferation in cancer cells, suggesting that it may have potential as an anticancer agent.
Biochemical and Physiological Effects:
Studies have demonstrated that this compound has various biochemical and physiological effects. It has been shown to reduce oxidative stress, inflammation, and cancer cell proliferation in vitro. Additionally, animal studies have suggested that the compound may have potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. However, further research is needed to fully understand the biochemical and physiological effects of this compound in vivo.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate in lab experiments is its potential as a therapeutic agent for various diseases. Additionally, the compound has been shown to have strong antioxidant and anti-inflammatory properties, which may be beneficial in studying the mechanisms underlying these processes. However, one limitation of using this compound in lab experiments is its potential toxicity. Studies have suggested that the compound may have cytotoxic effects at high concentrations, which may limit its use in certain experiments.
Zukünftige Richtungen
There are several future directions for research on 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate. One area of interest is the compound's potential as a therapeutic agent for various diseases, including cancer, diabetes, and neurodegenerative disorders. Additionally, further research is needed to fully understand the biochemical and physiological effects of this compound in vivo. Finally, studies are needed to determine the optimal dosage and administration route of the compound, as well as its potential side effects.
Synthesemethoden
The synthesis of 3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate involves several steps. The starting material is 3,4-dihydroxybenzaldehyde, which is converted into 3-benzyl-4-hydroxybenzaldehyde through a Grignard reaction. This intermediate is then subjected to a condensation reaction with 4,8-dimethylcoumarin in the presence of an acid catalyst to yield 3-benzyl-4,8-dimethyl-2H-chromen-7-ol. Finally, this compound is acetylated using acetic anhydride to produce this compound.
Wissenschaftliche Forschungsanwendungen
3-benzyl-4,8-dimethyl-2-oxo-2H-chromen-7-yl acetate has been the subject of scientific research due to its potential applications in various fields. It has been studied for its antioxidant, anti-inflammatory, and anticancer properties. Studies have shown that the compound exhibits strong antioxidant activity, which may help protect against oxidative stress and prevent cellular damage. It has also been shown to have anti-inflammatory effects, which may be beneficial in the treatment of various inflammatory conditions. Additionally, this compound has been found to have anticancer properties, with studies demonstrating its ability to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
(3-benzyl-4,8-dimethyl-2-oxochromen-7-yl) acetate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18O4/c1-12-16-9-10-18(23-14(3)21)13(2)19(16)24-20(22)17(12)11-15-7-5-4-6-8-15/h4-10H,11H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GYQQWGVGOLAXLO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)OC2=C1C=CC(=C2C)OC(=O)C)CC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-(6-methoxy-8H-indeno[1,2-d][1,3]thiazol-2-yl)acetamide](/img/structure/B5733607.png)
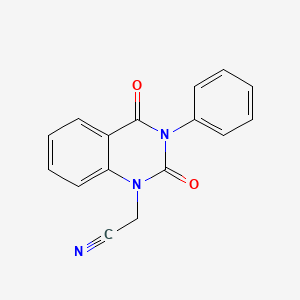
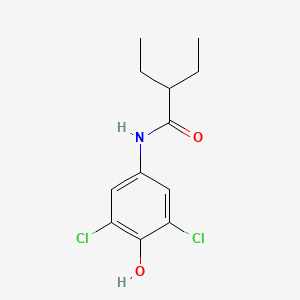
![ethyl 4-{[(1-naphthylamino)carbonyl]amino}benzoate](/img/structure/B5733624.png)
![1-[(2,4-dichlorophenoxy)acetyl]-4-piperidinecarboxamide](/img/structure/B5733634.png)
![N-(4-chlorophenyl)-5,7-dimethylpyrazolo[1,5-a]pyrimidine-2-carboxamide](/img/structure/B5733640.png)
![3-[(2,3-dimethylphenyl)amino]-1-(3-nitrophenyl)-1-propanone](/img/structure/B5733647.png)
![methyl 2-({[(1-methyl-1H-tetrazol-5-yl)thio]acetyl}amino)benzoate](/img/structure/B5733651.png)
![4-hydroxy-3,3-dimethyl-2-(5-methyl-2-furyl)-1,4-diazaspiro[4.6]undec-1-en-6-one oxime 1-oxide](/img/structure/B5733666.png)
